N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a bifuran moiety and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the bifuran moiety followed by the introduction of the trifluoromethylphenyl group through a series of coupling reactions. The final step usually involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furanones, while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]acetamide
- N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]butanamide
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of a bifuran moiety and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c20-19(21,22)14-6-3-13(4-7-14)5-10-18(24)23-12-15-8-9-17(26-15)16-2-1-11-25-16/h1-4,6-9,11H,5,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCZIKWWPLEOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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